Cas no 1804761-87-2 (3-Hydroxy-5-nitro-6-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
3-Hydroxy-5-nitro-6-(trifluoromethoxy)pyridine-2-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-Hydroxy-5-nitro-6-(trifluoromethoxy)pyridine-2-sulfonyl chloride
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- Inchi: 1S/C6H2ClF3N2O6S/c7-19(16,17)5-3(13)1-2(12(14)15)4(11-5)18-6(8,9)10/h1,13H
- InChI Key: RGKWFQLVVMCFIO-UHFFFAOYSA-N
- SMILES: ClS(C1C(=CC(=C(N=1)OC(F)(F)F)[N+](=O)[O-])O)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 445
- XLogP3: 2.7
- Topological Polar Surface Area: 131
3-Hydroxy-5-nitro-6-(trifluoromethoxy)pyridine-2-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029097240-1g |
3-Hydroxy-5-nitro-6-(trifluoromethoxy)pyridine-2-sulfonyl chloride |
1804761-87-2 | 97% | 1g |
$1,519.80 | 2022-04-01 |
3-Hydroxy-5-nitro-6-(trifluoromethoxy)pyridine-2-sulfonyl chloride Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 3-Hydroxy-5-nitro-6-(trifluoromethoxy)pyridine-2-sulfonyl chloride
3-Hydroxy-5-nitro-6-(trifluoromethoxy)pyridine-2-sulfonyl Chloride: A Comprehensive Overview
The compound with CAS No. 1804761-87-2, known as 3-Hydroxy-5-nitro-6-(trifluoromethoxy)pyridine-2-sulfonyl Chloride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structure, which incorporates a pyridine ring substituted with hydroxyl, nitro, trifluoromethoxy, and sulfonyl chloride groups. These functional groups endow the molecule with distinctive chemical properties and reactivity, making it a valuable building block in various chemical transformations.
Recent studies have highlighted the potential of 3-Hydroxy-5-nitro-6-(trifluoromethoxy)pyridine-2-sulfonyl Chloride as a versatile precursor in the synthesis of bioactive compounds. For instance, researchers have utilized its sulfonyl chloride group to facilitate nucleophilic substitutions, leading to the formation of sulfonamides and other derivatives with promising pharmacological activities. The presence of the trifluoromethoxy group further enhances the molecule's stability and lipophilicity, making it an attractive candidate for drug design.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the corresponding pyridine derivative. Key steps include nitration, hydroxylation, trifluoromethoxylation, and sulfonation reactions. The optimization of these steps has been a focal point of recent research efforts, with chemists exploring greener and more efficient methodologies to enhance yield and purity.
One of the most notable applications of 3-Hydroxy-5-nitro-6-(trifluoromethoxy)pyridine-2-sulfonyl Chloride is in the development of agrochemicals. Its ability to act as a selective herbicide has been demonstrated in several field trials, where it showed remarkable efficacy against broadleaf weeds without adversely affecting crops. This property is attributed to its unique mode of action, which involves interference with specific enzymatic pathways critical for plant growth.
In addition to its agricultural applications, this compound has also found utility in materials science. For example, it has been employed as a precursor in the synthesis of advanced polymers and coatings with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve their resistance to UV degradation and oxidative stress.
The structural complexity of 3-Hydroxy-5-nitro-6-(trifluoromethoxy)pyridine-2-sulfonyl Chloride presents both challenges and opportunities for researchers. On one hand, its intricate architecture necessitates precise control over reaction conditions during synthesis. On the other hand, this complexity offers a rich platform for exploring novel chemical transformations and discovering new functional materials.
From an environmental perspective, there is growing interest in understanding the fate and impact of this compound in natural ecosystems. Preliminary studies suggest that it undergoes rapid degradation under aerobic conditions, minimizing its persistence in the environment. However, further research is required to fully assess its ecological risks and develop strategies for safe handling and disposal.
In conclusion, 3-Hydroxy-5-nitro-6-(trifluoromethoxy)pyridine-2-sulfonyl Chloride stands as a testament to the ingenuity of modern chemical synthesis and its potential to address diverse scientific challenges. As research continues to uncover new applications and insights into its properties, this compound is poised to play an increasingly important role in various industries.
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